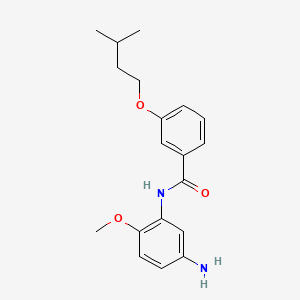
N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide, also known as 5-AM-IPB, is a synthetic amide derivative of benzamide with a wide range of applications in scientific research. It is a versatile compound that can be used as a biochemical reagent, a pharmacological tool, and a research tool to study the physiological effects of various drugs and biological compounds. 5-AM-IPB has been used in a variety of studies to study the effects of drugs on the body and to understand the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
- Research Findings : A study explored the gastrokinetic activity of various benzamide derivatives, which may include compounds similar to N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide. These compounds demonstrated potential in improving gastric emptying in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity
- Research Findings : Research on benzamide derivatives, akin to the compound , indicated their potential as neuroleptics. These compounds showed inhibitory effects on certain behavioral effects in animal models, which suggests their applicability in treating neurological conditions (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Molecular Structure and Antioxidant Activity
- Research Findings : A benzamide compound structurally similar to N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide was studied for its molecular structure and antioxidant properties. The study combined experimental and theoretical methods, including X-ray diffraction and DFT calculations, to analyze the compound's properties (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Enzyme Inhibition Activity
- Research Findings : Another study synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their enzyme inhibition activities. These compounds were tested against various enzymes, demonstrating potential pharmacological applications (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).
Pharmacological Activities
- Research Findings : In a related study, optical isomers of a benzamide derivative were synthesized and assessed for their affinity to 5-HT4 receptors. These compounds showed varying levels of effectiveness in gastric emptying activities in rats, highlighting their potential in gastrointestinal therapeutics (Yanagi, Kitajima, Anzai, Kodama, Mizoguchi, Fujiwara, Sakiyama, Kamoda, & Kamei, 1999).
Molecular Imaging and Therapy
- Research Findings : Benzamide derivatives were also studied for their potential in molecular imaging and therapy, particularly in melanoma. These compounds demonstrated significant uptake in melanoma models, suggesting their utility in imaging and possibly therapeutic interventions (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Histone Deacetylase Inhibition
- Research Findings : A benzamide compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a histone deacetylase inhibitor with implications in cancer treatment. It demonstrated potential in blocking cancer cell proliferation and inducing apoptosis (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)9-10-24-16-6-4-5-14(11-16)19(22)21-17-12-15(20)7-8-18(17)23-3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJJNSRQDBSQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-3-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



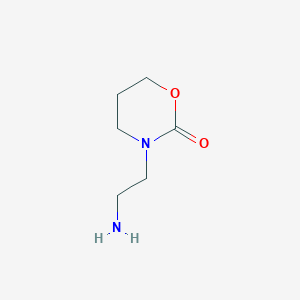
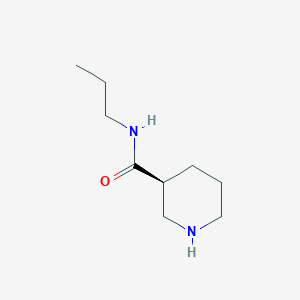


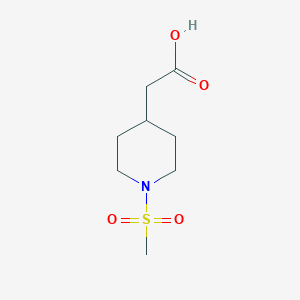
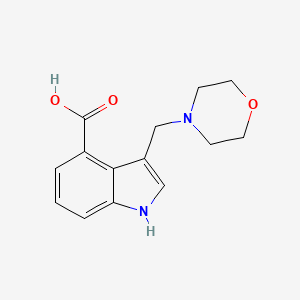
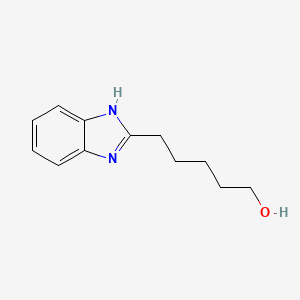
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)

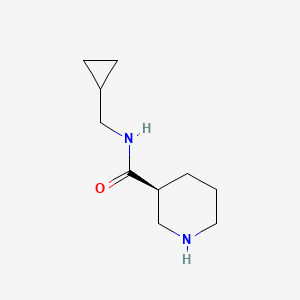
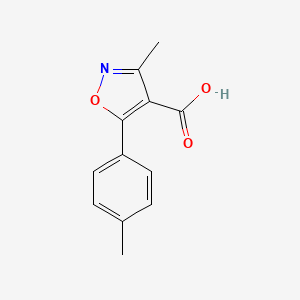

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)
